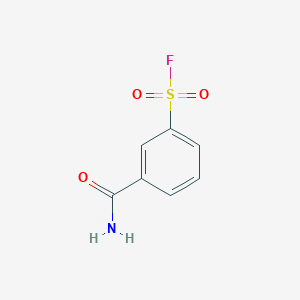

3-Carbamoylbenzene-1-sulfonyl fluoride

描述

3-Carbamoylbenzene-1-sulfonyl fluoride (CAS 454-94-4, 95% purity ) is a sulfonyl fluoride derivative with a carbamoyl (-CONH₂) group at the 3-position and a sulfonyl fluoride (-SO₂F) group at the 1-position of the benzene ring. This compound is valued for its dual functional groups: the sulfonyl fluoride serves as a reactive handle for covalent modification in medicinal chemistry and chemical biology, while the carbamoyl group enhances hydrogen-bonding interactions, improving solubility and target binding . Its molecular formula is C₇H₅FNO₃S, with a molecular weight of 202.07 g/mol (calculated).

属性

CAS 编号 |

454-94-4 |

|---|---|

分子式 |

C7H6FNO3S |

分子量 |

203.19 g/mol |

IUPAC 名称 |

3-carbamoylbenzenesulfonyl fluoride |

InChI |

InChI=1S/C7H6FNO3S/c8-13(11,12)6-3-1-2-5(4-6)7(9)10/h1-4H,(H2,9,10) |

InChI 键 |

AGSRSOAZHFIEIW-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)S(=O)(=O)F)C(=O)N |

规范 SMILES |

C1=CC(=CC(=C1)S(=O)(=O)F)C(=O)N |

产品来源 |

United States |

相似化合物的比较

Structural and Functional Group Analysis

The table below compares 3-Carbamoylbenzene-1-sulfonyl Fluoride with structurally related sulfonyl halides and derivatives:

Reactivity and Stability

Sulfonyl Fluoride vs. Sulfonyl Chloride :

Sulfonyl fluorides (e.g., this compound) exhibit superior hydrolytic stability compared to sulfonyl chlorides (e.g., 3-Fluorobenzene-1-sulfonyl chloride), making them preferable for storage and biological applications. The fluoride group (-SO₂F) reacts selectively with nucleophiles like serine or cysteine residues in enzymes, enabling covalent drug design .- Substituent Effects: Electron-Withdrawing Groups: Halogens (e.g., -Cl, -F) increase electrophilicity of the sulfonyl group. For instance, 3-Chloro-4-fluorobenzenesulfonyl chloride (CAS N/A) is highly reactive due to dual halogenation . Carbamoyl vs. Urea Groups: The carbamoyl group in this compound improves solubility, while urea derivatives (e.g., 4-(3-(4-Aminobenzyl)-3-methylureido)benzene-1-sulfonyl fluoride) enhance target specificity through additional hydrogen-bonding interactions .

常见问题

Q. What are the recommended synthetic routes for 3-Carbamoylbenzene-1-sulfonyl fluoride, and how can reaction conditions be optimized for high purity?

Methodological Answer: The synthesis typically involves reacting benzene-1-sulfonyl chloride derivatives with carbamoylating agents. For example, analogous compounds like 3-(Cyclopropylcarbamoyl)benzene-1-sulfonyl chloride are synthesized by reacting benzene-1-sulfonyl chloride with cyclopropyl isocyanate in an inert atmosphere using solvents like dichloromethane or chloroform . Optimization includes:

- Temperature control : Maintaining 0–5°C during exothermic reactions.

- Purification : Recrystallization or column chromatography to achieve >95% purity (as reported for similar sulfonyl fluorides) .

- Moisture avoidance : Sulfonyl fluorides are prone to hydrolysis; reactions should be conducted under anhydrous conditions .

Q. What characterization techniques are most effective for confirming the structure and purity of this compound?

Methodological Answer: Key techniques include:

- NMR spectroscopy : and NMR to confirm the presence of the sulfonyl fluoride (-SOF) and carbamoyl (-CONH) groups.

- Mass spectrometry (HRMS) : To verify molecular weight (e.g., observed m/z 219.61 for CHFNOS) .

- Elemental analysis : Matching calculated vs. observed C, H, N, S content.

- HPLC : Purity assessment (e.g., ≥95% as per commercial standards) .

Advanced Research Questions

Q. How does the sulfonyl fluoride group in this compound influence its reactivity in nucleophilic substitution reactions compared to sulfonyl chlorides?

Methodological Answer: Sulfonyl fluorides exhibit slower reactivity than sulfonyl chlorides due to stronger S-F bonds. However, they are preferred in bioconjugation (e.g., SuFEx click chemistry) for their selectivity and stability. For example:

- Nucleophilic substitution : Amines react with sulfonyl fluorides under mild conditions (pH 7–9, room temperature) to form stable sulfonamides .

- Hydrolysis resistance : Fluorides hydrolyze ~10–10 times slower than chlorides in aqueous media, enabling prolonged experimental windows .

Q. What strategies can mitigate hydrolysis of the sulfonyl fluoride group during storage or experimental procedures involving aqueous conditions?

Methodological Answer:

- Storage : Use desiccants and store at –20°C in airtight, amber vials to prevent moisture and light exposure .

- Buffered systems : Conduct reactions in aprotic solvents (e.g., DMF, DMSO) or use phosphate buffers at neutral pH to minimize hydrolysis .

- Stabilizers : Additives like triethylamine (0.1–1%) can scavenge trace water in reaction mixtures .

Q. How can researchers analyze and resolve contradictions in biological activity data observed for this compound across different enzyme inhibition assays?

Methodological Answer: Contradictions may arise from assay conditions or off-target interactions. Resolution strategies include:

- Control experiments : Use known inhibitors (e.g., PMSF for serine proteases) to validate assay sensitivity .

- Kinetic studies : Measure (inhibition constant) under standardized pH and temperature conditions.

- Structural analysis : X-ray crystallography or molecular docking to confirm binding modes with target enzymes .

- Cross-validation : Compare results across orthogonal assays (e.g., fluorescence-based vs. calorimetric methods) .

Q. What are the implications of substituent positioning (e.g., carbamoyl at C3) on the compound’s electronic properties and biological interactions?

Methodological Answer: The carbamoyl group at C3 enhances hydrogen-bonding potential, influencing both electronic and steric properties:

- Electronic effects : Electron-withdrawing carbamoyl groups increase the electrophilicity of the sulfonyl fluoride, enhancing reactivity with nucleophiles .

- Biological interactions : The meta-position may optimize steric compatibility with enzyme active sites, as seen in analogous sulfonamide inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。